

Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: 4-(trans-4-Pentylcyclohexyl)phenol

CAS No.: 82575-69-7

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Introduction

4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of advanced liquid crystal materials, possesses a unique molecular architecture that imparts a desirable combination of properties for display technologies.^{[1][2]} Its structure, featuring a rigid cyclohexylphenol core coupled with a flexible pentyl chain, is fundamental to the formation of stable nematic liquid crystal phases.^[1] A thorough understanding of its molecular structure and purity is paramount for the development of high-performance liquid crystal displays (LCDs) and other optoelectronic devices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **4-(trans-4-Pentylcyclohexyl)phenol**. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles of spectroscopy and data from analogous structures to present a detailed and predictive overview of its spectral features. This approach is designed to equip researchers, scientists, and drug development

professionals with the foundational knowledge required to identify, characterize, and utilize this important chemical intermediate.

Molecular Structure and Conformation

The molecular formula of **4-(trans-4-Pentylcyclohexyl)phenol** is $C_{17}H_{26}O$, with a corresponding molecular weight of approximately 246.39 g/mol. [3] The key structural features include a phenol group, a cyclohexane ring, and a pentyl chain. The term "trans" in its name is crucial, as it denotes the stereochemical relationship between the phenol and pentyl substituents on the cyclohexane ring. In the more stable chair conformation of the cyclohexane ring, both the bulky 4-hydroxyphenyl and pentyl groups occupy equatorial positions to minimize steric hindrance. This trans-diequatorial arrangement results in a more linear and rigid molecular shape, which is a critical factor for the formation of liquid crystalline phases.

Caption: 2D representation of **4-(trans-4-Pentylcyclohexyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-(trans-4-Pentylcyclohexyl)phenol**, both 1H and ^{13}C NMR are essential for structural confirmation and purity assessment.

1H NMR Spectroscopy

The 1H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on the analysis of similar structures.

Table 1: Predicted 1H NMR Chemical Shifts for **4-(trans-4-Pentylcyclohexyl)phenol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Phenolic -OH	~4.5 - 6.0	Singlet (broad)	1H
Aromatic (ortho to -OH)	~6.7	Doublet	2H
Aromatic (meta to -OH)	~7.0	Doublet	2H
Cyclohexyl -CH (benzylic)	~2.4	Multiplet	1H
Cyclohexyl -CH ₂	~1.0 - 1.9	Multiplets	8H
Pentyl -CH ₂	~1.2 - 1.4	Multiplets	6H
Pentyl -CH ₃	~0.9	Triplet	3H

- **Aromatic Region:** The protons on the phenol ring will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group are expected to be more shielded (upfield) compared to the protons meta to it.
- **Aliphatic Region:** The protons of the cyclohexane and pentyl groups will resonate in the upfield region. The benzylic proton on the cyclohexane ring (attached to the carbon bonded to the phenol ring) will be the most downfield of the aliphatic protons due to the deshielding effect of the aromatic ring. The remaining cyclohexyl and pentyl protons will appear as a series of complex multiplets. The terminal methyl group of the pentyl chain will exhibit a characteristic triplet.
- **Hydroxyl Proton:** The chemical shift of the phenolic hydroxyl proton can be variable and its signal is often broad. Its presence can be confirmed by D₂O exchange, where the peak disappears from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the phenol ring, four signals are expected for the aromatic

carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-(trans-4-Pentylcyclohexyl)phenol**

Carbon	Predicted Chemical Shift (ppm)
Aromatic C-OH	~153
Aromatic C (ipso to cyclohexyl)	~142
Aromatic C (meta to -OH)	~128
Aromatic C (ortho to -OH)	~115
Cyclohexyl C (benzylic)	~43
Cyclohexyl C	~34 - 35
Pentyl C	~22 - 37
Pentyl C (terminal CH_3)	~14

- **Aromatic Carbons:** The carbon attached to the hydroxyl group will be the most downfield signal in the aromatic region. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
- **Aliphatic Carbons:** The carbons of the cyclohexane and pentyl chains will appear in the upfield region of the spectrum. The benzylic carbon of the cyclohexane ring will be the most downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(trans-4-Pentylcyclohexyl)phenol** will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for **4-(trans-4-Pentylcyclohexyl)phenol**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	~3600 - 3200	Strong, broad
C-H stretch (aromatic)	~3100 - 3000	Medium
C-H stretch (aliphatic)	~2960 - 2850	Strong
C=C stretch (aromatic)	~1600 and ~1500	Medium
C-O stretch (phenolic)	~1230	Strong
C-H bend (out-of-plane, para-subst.)	~830	Strong

- **O-H Stretch:** A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group of the phenol, with the broadening due to hydrogen bonding.
- **C-H Stretches:** Strong absorptions in the 2960-2850 cm⁻¹ range are indicative of the C-H bonds in the cyclohexane and pentyl groups. Weaker bands around 3100-3000 cm⁻¹ correspond to the aromatic C-H stretches.
- **Aromatic C=C Stretches:** Two medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- **C-O Stretch:** A strong band around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol.
- **Out-of-Plane Bending:** A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the two adjacent hydrogen atoms on the para-substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For **4-(trans-4-Pentylcyclohexyl)phenol**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ($[M]^+$) at m/z 246. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of **4-(trans-4-Pentylcyclohexyl)phenol**

m/z	Proposed Fragment
246	$[C_{17}H_{26}O]^+$ (Molecular Ion)
175	$[M - C_5H_{11}]^+$ (Loss of pentyl radical)
107	$[HOC_6H_4CH]^+$ (Benzylic cleavage)
94	$[C_6H_5OH]^+$ (Phenol radical cation)

- **Molecular Ion:** The molecular ion peak at m/z 246 confirms the molecular weight of the compound.
- **Loss of the Pentyl Group:** A significant fragment at m/z 175 would correspond to the loss of the pentyl radical ($\bullet C_5H_{11}$), resulting in a stable cyclohexylphenol cation.
- **Benzylic Cleavage:** Cleavage of the bond between the cyclohexane ring and the pentyl group is a likely fragmentation pathway, leading to various smaller fragments.
- **Phenolic Fragments:** Fragmentation can also lead to the formation of ions characteristic of the phenol moiety, such as the phenol radical cation at m/z 94.

Caption: Predicted major fragmentation pathways for **4-(trans-4-Pentylcyclohexyl)phenol**.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general experimental protocols would be employed:

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(trans-4-Pentylcyclohexyl)phenol** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

- Data Interpretation: Identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The spectroscopic characterization of **4-(trans-4-Pentylcyclohexyl)phenol** is crucial for ensuring its quality and suitability for applications in advanced materials. This technical guide has provided a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and Mass spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of similar structures, offers a valuable reference for researchers in the field. Experimental verification of these predictions will provide a definitive spectroscopic profile of this important liquid crystal intermediate.

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